2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide
Description
2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a phenoxyacetamide group
Properties
IUPAC Name |
2-[2-methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-25-16-7-4-3-6-15(16)24-21(25)17-8-5-11-26(17)22(28)14-9-10-18(19(12-14)29-2)30-13-20(23)27/h3-4,6-7,9-10,12,17H,5,8,11,13H2,1-2H3,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBZGEAOSOQPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C4=CC(=C(C=C4)OCC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole and pyrrolidine intermediates. The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The pyrrolidine ring is often constructed through cyclization reactions involving suitable precursors .
The final step involves coupling the benzimidazole and pyrrolidine intermediates with a phenoxyacetamide derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the carbonyl group may produce pyrrolidine alcohol derivatives.
Scientific Research Applications
2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The pyrrolidine ring may enhance binding affinity and specificity through its structural features .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrrolidine derivatives: Used in drug discovery for their versatile biological activities and structural diversity.
Uniqueness
2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide is unique due to the combination of the benzimidazole and pyrrolidine moieties, which may confer enhanced biological activity and specificity compared to other compounds with only one of these features.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
